molecular formula C19H16N2O4 B15095697 N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide

Cat. No.: B15095697
M. Wt: 336.3 g/mol
InChI Key: VZNKEKLWJDSNJS-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide is a nitro-substituted acetamide derivative featuring a naphthalene backbone. The compound is characterized by a benzyloxy group at position 4, a nitro group at position 2, and an acetamide moiety at position 1 of the naphthalene ring.

Such modifications are common in pharmaceutical intermediates, particularly in kinase inhibitors or antiproliferative agents .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(2-nitro-4-phenylmethoxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H16N2O4/c1-13(22)20-19-16-10-6-5-9-15(16)18(11-17(19)21(23)24)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22)

InChI Key

VZNKEKLWJDSNJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide typically involves the nitration of 1-naphthol followed by the introduction of a benzyloxy group and subsequent acetamidation. One common synthetic route includes:

    Nitration: 1-naphthol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitro-1-naphthol.

    Benzyloxylation: The 4-nitro-1-naphthol is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group, forming 4-(benzyloxy)-2-nitro-1-naphthol.

    Acetamidation: Finally, the 4-(benzyloxy)-2-nitro-1-naphthol is treated with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-[4-(Benzyloxy)-2-amino-1-naphthyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide is a compound with a unique structure featuring a benzyloxy group and a nitro-substituted naphthalene moiety. It has a chemical formula of C16H15N3O3C_{16}H_{15}N_3O_3 and a molecular weight of 299.30 g/mol. The presence of the nitro group can influence biological activity, making it potentially useful in medicinal chemistry.

Potential Applications

  • Pharmaceutical Development this compound may be useful in pharmaceutical development due to its structural characteristics.
  • Interaction Studies Interaction studies may focus on the compound's binding affinity to various biological targets, potentially using techniques to explore these interactions.

Structural Comparison

This compound combines benzyloxy and nitro functionalities on a naphthalene backbone, which may provide unique interactions in biological systems compared to simpler analogs.

Structural Analogs :

Compound NameUnique Features
N-[2-Nitrophenyl]acetamideLacks benzyloxy group; simpler structure
4-Benzyloxy-2-nitrophenolHydroxyl group instead of acetamide; potential for different reactivity
N-(4-Nitrophenyl)acetamideNo benzyloxy group; focuses on phenyl substitution

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Weight

The following table highlights key structural differences and molecular weights between N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide and related compounds:

Compound Name Backbone Substituents Molecular Weight (g/mol) Reference
This compound Naphthalene 4-Benzyloxy, 2-Nitro, 1-Acetamide ~310 (estimated)* -
N-(4-(Benzyloxy)phenyl)acetamide Phenyl 4-Benzyloxy, 1-Acetamide 241.29
N-(2-Naphthalen-2-yl-4-nitrophenyl)acetamide (V.84) Phenyl 2-Naphthyl, 4-Nitro, 1-Acetamide 307.32 (calculated)
Example 126 (Patent) Quinoline Pyridine-benzyloxy, Piperidinylidene 584

*Estimated based on naphthalene (128.17 g/mol) + benzyloxy (108.14 g/mol) + nitro (46.01 g/mol) + acetamide (59.07 g/mol).

Key Observations :

  • Backbone Effects : The naphthalene backbone in the target compound increases molecular weight and conjugation compared to phenyl-based analogs like N-(4-(Benzyloxy)phenyl)acetamide . This may enhance UV absorbance or binding affinity in biological systems.
  • Pharmacological Relevance: Quinoline derivatives (e.g., Example 126) with higher molecular weights (~584 g/mol) are often designed for kinase inhibition, suggesting that the target compound’s naphthalene scaffold could be optimized for similar applications .

Biological Activity

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C16_{16}H15_{15}N3_3O3_3 and a molecular weight of 299.30 g/mol. The compound features a benzyloxy group and a nitro-substituted naphthalene moiety, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to the presence of the nitro group, which is known to undergo bioactivation processes leading to reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects or toxicity.

  • Molecular Docking Studies : Research indicates that this compound exhibits binding affinity to several proteins, suggesting possible mechanisms for its pharmacological effects.
  • In Vitro Assays : In vitro studies have evaluated the compound's effects on cell lines, demonstrating cytotoxicity against specific cancer cells. The results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-[2-Nitrophenyl]acetamideStructureLacks benzyloxy group; simpler structure
4-Benzyloxy-2-nitrophenolStructureHydroxyl group instead of acetamide; different reactivity
N-(4-Nitrophenyl)acetamideStructureNo benzyloxy group; focuses on phenyl substitution

This comparison highlights how the combination of benzyloxy and nitro functionalities in this compound may provide unique interactions in biological systems compared to simpler analogs.

Study on Anticancer Activity

A significant study focused on the anticancer potential of this compound involved testing its effects on various cancer cell lines. The compound demonstrated notable cytotoxicity with IC50_{50} values indicating effective inhibition of cell growth at micromolar concentrations. This suggests that further exploration into its mechanisms could lead to new therapeutic agents for cancer treatment .

Nitroaromatic Compounds Review

In a broader context, nitroaromatic compounds have been reviewed for their biological activities, including their role as potential drugs. The mechanisms by which these compounds exert their effects often involve metabolic activation through nitroreductases, leading to the generation of reactive species that can damage cellular components . This underlines the importance of studying compounds like this compound within the framework of nitroaromatic drug development.

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